Ethyl 3,5-dibromo-4-hydroxybenzoate
Description
The exact mass of the compound Ethyl 3,5-dibromo-4-hydroxybenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87149. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3,5-dibromo-4-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,5-dibromo-4-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3,5-dibromo-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKDCOVOJVJVFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0069048 | |
| Record name | Benzoic acid, 3,5-dibromo-4-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55771-81-8 | |
| Record name | Benzoic acid, 3,5-dibromo-4-hydroxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55771-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,5-dibromo-4-hydroxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055771818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-hydroxy-3,5-dibromobenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3,5-dibromo-4-hydroxy-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3,5-dibromo-4-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3,5-dibromo-4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 3,5-dibromo-4-hydroxybenzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLB3WF8CX4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Stability and Storage of Ethyl 3,5-dibromo-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for Ethyl 3,5-dibromo-4-hydroxybenzoate, a halogenated phenolic ester of significant interest in pharmaceutical research and development. By integrating foundational chemical principles with established stability testing methodologies, this document serves as an essential resource for ensuring the integrity and shelf-life of this compound. The guide delves into the molecular structure, potential degradation pathways—including hydrolysis, oxidation, and photodecomposition—and outlines a systematic approach to stability assessment through forced degradation and long-term studies. Detailed protocols for handling, storage, and analytical monitoring are provided to support the preservation of the compound's purity and potency.
Introduction: The Chemical Identity and Significance of Ethyl 3,5-dibromo-4-hydroxybenzoate
Ethyl 3,5-dibromo-4-hydroxybenzoate is a substituted aromatic ester with a molecular structure that presents both opportunities and challenges for its use as a stable pharmaceutical intermediate. Its core consists of a benzene ring functionalized with a hydroxyl group, an ethyl ester, and two bromine atoms at the meta positions relative to the ester. This unique arrangement of functional groups dictates its chemical reactivity and, consequently, its stability profile.
The phenolic hydroxyl group can be susceptible to oxidation, while the ethyl ester linkage is prone to hydrolysis, especially under non-neutral pH conditions. The presence of electron-withdrawing bromine atoms can influence the reactivity of both the aromatic ring and the ester functionality. Understanding these intrinsic molecular characteristics is paramount for predicting and mitigating degradation.
Table 1: Chemical and Physical Properties of Ethyl 3,5-dibromo-4-hydroxybenzoate
| Property | Value | Source |
| IUPAC Name | ethyl 3,5-dibromo-4-hydroxybenzoate | [1] |
| CAS Number | 55771-81-8 | [1] |
| Molecular Formula | C₉H₈Br₂O₃ | [1] |
| Molecular Weight | 323.97 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | ≥97.00% | [1] |
Intrinsic Stability and Predicted Degradation Pathways
The stability of Ethyl 3,5-dibromo-4-hydroxybenzoate is governed by its susceptibility to several key degradation mechanisms. A proactive understanding of these pathways is crucial for designing appropriate storage conditions and stability-indicating analytical methods.
Hydrolytic Degradation
The ester linkage in Ethyl 3,5-dibromo-4-hydroxybenzoate is a primary site for hydrolytic cleavage, yielding 3,5-dibromo-4-hydroxybenzoic acid and ethanol. This reaction can be catalyzed by both acidic and basic conditions.[3]
-
Mechanism: Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weak nucleophile like water.
A study on the hydrolysis of ethyl bromobenzoates demonstrated that the position of the bromine atom significantly influences the rate of hydrolysis.[4] While this study did not include the 3,5-dibromo-4-hydroxy substitution pattern, it highlights the electronic effects of halogen substituents on ester stability. The electron-withdrawing nature of the bromine atoms in the target molecule is expected to influence the stability of the ester bond.
Oxidative Degradation
The phenolic hydroxyl group renders the molecule susceptible to oxidation.[5] Oxidative degradation can be initiated by atmospheric oxygen, peroxide impurities, or metal ions and can lead to the formation of colored degradation products, such as quinone-type structures. The presence of electron-donating and electron-withdrawing groups on the aromatic ring can influence the rate of oxidation.[6]
Photodegradation
Aromatic bromine compounds can be susceptible to photodegradation upon exposure to light, particularly in the UV spectrum.[2] The primary mechanism often involves the cleavage of the carbon-bromine bond, leading to debromination and the formation of radical species. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.
Recommended Storage and Handling Protocols
To maintain the integrity of Ethyl 3,5-dibromo-4-hydroxybenzoate, strict adherence to appropriate storage and handling procedures is essential.
General Storage Conditions
Based on the stability profile of related halogenated phenolic compounds and esters, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place.[2] Refrigeration (2-8 °C) is advisable for long-term storage to minimize the rates of all potential degradation reactions.
-
Light: Protect from light.[2] Store in amber glass vials or other opaque containers to prevent photodegradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. Containers should be tightly sealed to prevent moisture ingress.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can catalyze degradation.[7]
Handling Procedures
-
Handle the compound in a well-ventilated area to avoid inhalation of dust.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The GHS classifications for the closely related Methyl 3,5-dibromo-4-hydroxybenzoate indicate potential for skin and eye irritation.[8]
-
Minimize exposure of the material to ambient light and air during weighing and transfer.
A Framework for Comprehensive Stability Testing
A robust stability testing program is critical to establish the shelf-life and appropriate storage conditions for Ethyl 3,5-dibromo-4-hydroxybenzoate. This program should encompass forced degradation studies and long-term stability trials, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than those it would likely encounter during storage.[9] These studies are invaluable for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Demonstrating the specificity of stability-indicating analytical methods.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Proposed Experimental Setup | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | Hydrolysis of the ethyl ester to 3,5-dibromo-4-hydroxybenzoic acid. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4-8 hours | Rapid hydrolysis of the ethyl ester. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the phenolic hydroxyl group, potentially leading to colored degradants. |
| Thermal Stress | Solid-state at 80 °C for 72 hours | General thermal decomposition. |
| Photostability | Exposure to ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²) | Photodegradation, potentially involving debromination.[2] |
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.
Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 reversed-phase column is a good starting point for the separation of aromatic compounds.[10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound from its potential degradation products.[10]
-
Detection: UV detection at a wavelength where the parent compound and its likely degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.
-
Forced Degradation Sample Analysis: Analyze the samples from the forced degradation studies to confirm that all degradation products are well-resolved from the parent peak and from each other.
Long-Term and Accelerated Stability Studies
Once a stability-indicating method is established, long-term and accelerated stability studies should be initiated on at least three primary batches of the compound to establish a re-test period or shelf life.
Table 3: ICH Recommended Storage Conditions for Stability Studies
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
Testing should be performed at appropriate time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies).[11]
Visualization of Key Concepts
Molecular Structure
Caption: Molecular structure of Ethyl 3,5-dibromo-4-hydroxybenzoate.
Potential Degradation Pathways
Caption: Primary degradation pathways for Ethyl 3,5-dibromo-4-hydroxybenzoate.
Stability Testing Workflow
Caption: A systematic workflow for stability testing.
Conclusion
The stability of Ethyl 3,5-dibromo-4-hydroxybenzoate is a critical attribute that directly impacts its suitability for use in research and pharmaceutical development. While specific experimental data for this compound is not extensively available in public literature, a thorough understanding of its chemical structure and the behavior of related halogenated phenolic esters allows for the formulation of a robust stability and storage strategy. The primary degradation pathways to consider are hydrolysis of the ester, oxidation of the phenol, and photodecomposition. By implementing the recommended storage and handling protocols, and by conducting comprehensive stability testing as outlined in this guide, researchers and developers can ensure the quality, purity, and integrity of Ethyl 3,5-dibromo-4-hydroxybenzoate throughout its lifecycle.
References
-
Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. Pharma Tech. [Link]
-
Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC. MDPI. [Link]
-
Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. [Link]
-
Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. National Institutes of Health. [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]
-
Expiration Dating and Stability Testing for Human Drug Products. U.S. Food and Drug Administration. [Link]
-
Stability-Indicating HPLC Method Development. VŠCHT Praha. [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. [Link]
-
Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. [Link]
-
Methyl 3,5-dibromo-4-hydroxybenzoate. PubChem. [Link]
-
Comparative study on the radiolytic degradation of 4-hydroxybenzoate and 4-hydroxybenzoic ethyl ester. ResearchGate. [Link]
-
Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. ResearchGate. [Link]
-
Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. ResearchGate. [Link]
-
Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. National Institutes of Health. [Link]
-
A combined experimental and computational study on the oxidative degradation of bromophenols by Fe(VI) and the formation of self-coupling products. ResearchGate. [Link]
-
Update of the risk assessment of brominated phenols and their derivatives in food. National Institutes of Health. [Link]
-
Forced Degradation Studies. ResearchGate. [Link]
-
Persistent degradation products of halogenated refrigerants and blowing agents in the environment: type, environmental concentrations, and fate with particular regard to new halogenated substitutes with low global warming potential. Umweltbundesamt. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. ResearchGate. [Link]
-
Stability Indicating Forced Degradation Studies. RJPT. [Link]
-
Stability of Extemporaneously Prepared Sodium Benzoate Oral Suspension. Fisher Digital Publications. [Link]
-
Radiolytic degradation of 4-hydroxybenzoate in aerated and deoxygenated aqueous solutions. ResearchGate. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
-
Formation of brominated phenolic contaminants from natural manganese oxides-catalyzed oxidation of phenol in the presence of Br(-). PubMed. [Link]
- 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
-
Benzoate and Sorbate Salts: A Systematic Review of the Potential Hazards of These Invaluable Preservatives and the Expanding Spectrum of Clinical Uses for Sodium Benzoate. ResearchGate. [Link]
-
Reactions and Mechanisms. Master Organic Chemistry. [Link]
-
Analytical Profiles of Drug Substances, Vol 03. Scribd. [Link]
-
Biodegradation of halogenated organic compounds. National Institutes of Health. [Link]
-
Profiles of Drug Substances, Excipients, and Related Methodology, Volume 50. Elsevier. [Link]
-
Profiles of Drug Substances Vol 05. Scribd. [Link]
-
The Hydrolysis of Ethyl Benzoate. YouTube. [Link]
-
forced degradation products: Topics by Science.gov. Science.gov. [Link]
-
Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
Ethylparaben. PubChem. [Link]
-
Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. [Link]
-
Oestrogenic activity of p-hydroxybenzoic acid (common metabolite of paraben esters) and methylparaben in human breast cancer cell lines. ResearchGate. [Link]
Sources
- 1. Ethyl 3,5-dibromo-4-hydroxybenzoate 97.00% | CAS: 55771-81-8 | AChemBlock [achemblock.com]
- 2. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of brominated phenolic contaminants from natural manganese oxides-catalyzed oxidation of phenol in the presence of Br(.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 8. thaiscience.info [thaiscience.info]
- 9. Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. 3,5-Dibromo-4-hydroxybenzoate | C7H3Br2O3- | CID 54675864 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ethyl 3,5-dibromo-4-hydroxybenzoate: A Comprehensive Technical Guide for Drug Development Professionals
Introduction: Unveiling a Potential Therapeutic Scaffold
Ethyl 3,5-dibromo-4-hydroxybenzoate is a halogenated derivative of ethylparaben, a compound widely utilized for its preservative properties. The introduction of bromine atoms onto the phenolic ring dramatically alters the molecule's electronic and steric properties, opening a gateway to a host of potential, yet largely unexplored, biological activities. This guide provides a comprehensive overview of Ethyl 3,5-dibromo-4-hydroxybenzoate, from its synthesis and chemical characteristics to its prospective applications in drug discovery, with a particular focus on its theoretical role as a transthyretin stabilizer for the treatment of amyloidosis. While direct research on this specific molecule is nascent, this document aims to synthesize existing knowledge on related compounds to build a strong rationale for its investigation as a novel therapeutic agent.
Synthesis and Physicochemical Characterization: Building the Foundation
The synthesis of Ethyl 3,5-dibromo-4-hydroxybenzoate is not extensively documented in peer-reviewed literature. However, a plausible and efficient synthetic route can be extrapolated from the known synthesis of its methyl analog, which is often formed as a byproduct during the selective monobromination of methyl p-hydroxybenzoate[1][2]. The proposed synthesis involves the direct electrophilic bromination of the readily available starting material, ethyl p-hydroxybenzoate.
Proposed Synthetic Protocol:
-
Dissolution: Dissolve ethyl p-hydroxybenzoate in a suitable solvent, such as glacial acetic acid or a halogenated alkane.
-
Bromination: Slowly add a solution of elemental bromine (Br₂) in the same solvent to the reaction mixture at a controlled temperature, typically between -10°C and 50°C[1]. The hydroxyl group of the starting material is an activating group, directing the electrophilic substitution to the ortho positions. The use of a slight excess of bromine would favor the formation of the dibrominated product.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the excess bromine with a reducing agent like sodium thiosulfate. The crude product can be precipitated by the addition of water.
-
Purification: Collect the precipitate by filtration and purify it by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Ethyl 3,5-dibromo-4-hydroxybenzoate.
Caption: Proposed synthesis workflow for Ethyl 3,5-dibromo-4-hydroxybenzoate.
Physicochemical Properties:
A summary of the known physicochemical properties of Ethyl 3,5-dibromo-4-hydroxybenzoate is presented in the table below. This data is primarily sourced from chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 55771-81-8 | [3] |
| Molecular Formula | C₉H₈Br₂O₃ | [3] |
| Molecular Weight | 323.97 g/mol | [3] |
| IUPAC Name | ethyl 3,5-dibromo-4-hydroxybenzoate | [3] |
| SMILES | O=C(OCC)C1=CC(Br)=C(O)C(Br)=C1 | [3] |
| Purity | ≥97.00% | [3] |
Potential Biological Activities: A World of Possibilities
The incorporation of halogen atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
Antimicrobial and Antifungal Activity:
The parent compound, ethylparaben, is a known antifungal and antimicrobial agent[4]. Halogenated phenols and benzoic acid derivatives have also demonstrated significant antimicrobial properties[1][5]. The bromine atoms in Ethyl 3,5-dibromo-4-hydroxybenzoate are expected to enhance its lipophilicity, potentially facilitating its transport across microbial cell membranes. It is plausible that this compound could act as a more potent antimicrobial agent than its non-halogenated counterpart by disrupting cell membrane integrity or inhibiting essential microbial enzymes. Further investigation into its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi is warranted.
Enzyme Inhibition:
Halogenated natural products have been shown to exhibit a wide range of enzymatic inhibitory activities[1][5]. The structural similarity of Ethyl 3,5-dibromo-4-hydroxybenzoate to other known enzyme inhibitors suggests it could be a candidate for screening against various enzyme targets. For example, some brominated marine natural products have shown potent inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), a key target in the treatment of type 2 diabetes and obesity[6].
A Promising New Frontier: Transthyretin Stabilization in Amyloidosis
A particularly compelling, yet speculative, application for Ethyl 3,5-dibromo-4-hydroxybenzoate lies in the treatment of transthyretin amyloidosis (ATTR). ATTR is a debilitating and often fatal disease caused by the misfolding and aggregation of the transthyretin (TTR) protein into amyloid fibrils that deposit in various organs, primarily the heart and nerves.
The Mechanism of Transthyretin Amyloidosis:
Transthyretin is a homotetrameric protein responsible for transporting thyroxine and retinol-binding protein in the blood. The rate-limiting step in ATTR pathogenesis is the dissociation of the TTR tetramer into its constituent monomers. These monomers are prone to misfolding and aggregation, leading to the formation of insoluble amyloid fibrils.
Kinetic Stabilization as a Therapeutic Strategy:
A validated therapeutic approach for ATTR is the use of small-molecule "kinetic stabilizers" that bind to the thyroxine-binding sites of the TTR tetramer[7][8]. This binding stabilizes the native tetrameric structure, preventing its dissociation into amyloidogenic monomers[9]. The drug tafamidis is a prime example of a successful TTR kinetic stabilizer[9].
The Rationale for Ethyl 3,5-dibromo-4-hydroxybenzoate as a TTR Stabilizer:
Several structural features of known TTR stabilizers suggest that Ethyl 3,5-dibromo-4-hydroxybenzoate could be a potent candidate:
-
Halogen Bonding: Many potent TTR stabilizers are halogenated aromatic compounds. The halogen atoms form crucial halogen bonds with specific residues within the thyroxine-binding pocket of TTR, significantly enhancing binding affinity and stabilizing the tetramer.
-
Hydrophobic Core: The dibrominated benzene ring provides a hydrophobic scaffold that can favorably interact with the nonpolar regions of the binding pocket.
-
Hydrogen Bonding: The hydroxyl and ester functionalities can participate in hydrogen bonding interactions with polar residues in the binding site.
The proposed binding mode of Ethyl 3,5-dibromo-4-hydroxybenzoate within the TTR thyroxine-binding pocket is depicted below.
Sources
- 1. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 3. Ethyl 3,5-dibromo-4-hydroxybenzoate 97.00% | CAS: 55771-81-8 | AChemBlock [achemblock.com]
- 4. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: Structural Elucidation of Ethyl 3,5-dibromo-4-hydroxybenzoate using ¹H NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract and Introduction
Ethyl 3,5-dibromo-4-hydroxybenzoate is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and other bioactive molecules.[1] Its precise molecular structure is critical for ensuring the desired outcome in subsequent synthetic steps. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous structural verification of organic molecules in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.
This application note provides an in-depth technical guide to the acquisition and interpretation of the ¹H NMR spectrum of Ethyl 3,5-dibromo-4-hydroxybenzoate. Moving beyond a simple recitation of data, this guide explains the causal relationships between the molecular structure and the resulting spectral features. It offers field-proven protocols for sample preparation and data acquisition, ensuring high-quality, reproducible results. The methodologies described herein are designed to be self-validating, providing researchers with a high degree of confidence in their structural assignments.
Predicted ¹H NMR Spectral Features from Molecular Structure
A thorough analysis of the molecular structure of Ethyl 3,5-dibromo-4-hydroxybenzoate allows for a precise prediction of its ¹H NMR spectrum. The molecule's symmetry and the electronic effects of its substituents are the primary determinants of the observed chemical shifts, signal multiplicities, and integrations.
The structure contains four distinct types of protons:
-
Aromatic Protons (Hₐ): The two protons on the benzene ring are located at positions 2 and 6. Due to the plane of symmetry passing through the C1-C4 axis, these protons are chemically and magnetically equivalent. Therefore, they are expected to resonate as a single signal and will not exhibit splitting from each other.[4] Their chemical shift will be significantly downfield in the aromatic region (typically 6.5-8.0 ppm), influenced by the deshielding effects of the electronegative bromine atoms and the ester group.[5]
-
Hydroxyl Proton (Hₙ): The phenolic hydroxyl proton is a labile proton. Its chemical shift is highly sensitive to solvent, temperature, and concentration due to varying degrees of hydrogen bonding.[6][7][8] It will appear as a singlet, which may be broad. Its identity can be unequivocally confirmed by observing its disappearance upon exchange with deuterium oxide (D₂O).
-
Methylene Protons (Hₙ): The two protons of the ethyl group's methylene (-CH₂-) are adjacent to an oxygen atom, which strongly deshields them, shifting their signal downfield. They are coupled to the three protons of the adjacent methyl group. According to the n+1 rule, this signal will appear as a quartet (3+1=4).
-
Methyl Protons (Hₙ): The three protons of the ethyl group's methyl (-CH₃) are equivalent. They are coupled to the two protons of the adjacent methylene group and will therefore appear as a triplet (2+1=3). This signal is expected in the upfield region of the spectrum.
Diagram: Molecular Structure and Proton Designations
Caption: Structure of Ethyl 3,5-dibromo-4-hydroxybenzoate with distinct proton environments labeled.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Purpose | Recommended Grade |
| Ethyl 3,5-dibromo-4-hydroxybenzoate | Analyte | >98% Purity |
| Deuterated Chloroform (CDCl₃) | NMR Solvent (Aprotic) | ≥99.8 atom % D |
| Deuterated DMSO (DMSO-d₆) | NMR Solvent (Polar, Aprotic) | ≥99.9 atom % D |
| Tetramethylsilane (TMS) | Internal Reference Standard (δ 0.00 ppm) | ≥99.9% Purity |
| Deuterium Oxide (D₂O) | For confirmation of -OH signal | ≥99.9 atom % D |
| NMR Tubes | Sample containment | 5 mm, high-precision |
| Pasteur Pipettes and Glass Wool | Sample filtration | - |
Causality Behind Solvent Choice: The selection of a deuterated solvent is paramount. Deuterated solvents are used because they are largely "invisible" in the ¹H NMR spectrum, preventing large solvent signals from obscuring the analyte signals.[9]
-
CDCl₃: A common, non-polar aprotic solvent suitable for many organic compounds. The hydroxyl proton signal may be broad and its position variable.
-
DMSO-d₆: A highly polar aprotic solvent. It is an excellent choice for this compound as it can form hydrogen bonds with the hydroxyl proton, often resulting in a sharper -OH signal at a more consistent downfield position, making it easier to identify.[7]
Protocol: Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of Ethyl 3,5-dibromo-4-hydroxybenzoate directly into a clean, dry vial. This concentration is optimal for obtaining a high signal-to-noise ratio in a short time for a standard ¹H experiment.[9][10][11]
-
Solubilization: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal reference. TMS is chosen for its chemical inertness, volatility (for easy removal), and its single, sharp signal at 0.00 ppm from twelve equivalent protons.[2]
-
Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. A homogenous solution is critical for acquiring sharp, well-resolved NMR signals.
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a high-precision 5 mm NMR tube.[11]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound name and solvent.
Diagram: ¹H NMR Sample Preparation Workflow
Caption: Relationship between molecular proton environments and their corresponding ¹H NMR signals.
Conclusion
The ¹H NMR spectrum provides a definitive fingerprint for Ethyl 3,5-dibromo-4-hydroxybenzoate. The characteristic singlet for the two equivalent aromatic protons, the exchangeable singlet for the hydroxyl proton, and the classic quartet-triplet pattern of the ethyl group provide a complete and unambiguous confirmation of its structure. By following the detailed protocols within this guide, researchers can reliably acquire high-quality spectra and interpret the data with confidence, ensuring the integrity of this crucial synthetic intermediate for applications in drug discovery and materials science.
References
-
Chegg. (2022). Solved Ethyl benzoate 'H NMR spectra. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688). Retrieved from [Link]
-
NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Millersville University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
-
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Supporting Information - I2/CF3CO2Ag-mediated iodolactonization. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
YouTube. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]
-
University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Interpreting the Spectra of Substituted Benzene Rings. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). ETHYL p-HYDROXYBENZOATE. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]
-
SpringerLink. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
Sources
- 1. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. organomation.com [organomation.com]
- 11. researchgate.net [researchgate.net]
Application Note: Infrared Spectroscopy Analysis of Ethyl 3,5-dibromo-4-hydroxybenzoate
Abstract: This document provides a comprehensive guide to the characterization of Ethyl 3,5-dibromo-4-hydroxybenzoate using Fourier Transform Infrared (FTIR) spectroscopy. It outlines the fundamental principles, offers detailed, field-proven protocols for sample preparation and analysis via Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR), and presents an in-depth interpretation of the resulting spectrum. This guide is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical and chemical industries who require robust methods for structural elucidation and compound verification.
Introduction and Scientific Context
Ethyl 3,5-dibromo-4-hydroxybenzoate is a halogenated derivative of ethylparaben, a compound belonging to the paraben family, which is widely utilized for its preservative properties. The introduction of bromine atoms onto the aromatic ring significantly alters the molecule's electronic and steric properties, making it a valuable intermediate in organic synthesis and a subject of interest in drug development.
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural characterization of such molecules. By measuring the interaction of infrared radiation with a sample, we can identify the specific vibrational modes of its functional groups. Each functional group (e.g., O-H, C=O, C-Br) absorbs IR radiation at a characteristic frequency, producing a unique spectral "fingerprint." This application note serves as an authoritative guide to obtaining and interpreting the IR spectrum of Ethyl 3,5-dibromo-4-hydroxybenzoate, ensuring both purity confirmation and structural validation.
Molecular Structure and Vibrational Analysis
To accurately interpret the IR spectrum, one must first deconstruct the molecule into its constituent functional groups. The key vibrational modes expected for Ethyl 3,5-dibromo-4-hydroxybenzoate are:
-
Phenolic O-H Group: The hydroxyl group attached directly to the aromatic ring.
-
Ester Group (C=O and C-O): The ethyl ester functionality, which includes a carbonyl bond and two carbon-oxygen single bonds.
-
Aromatic Ring: The tetrasubstituted benzene ring, with its characteristic C=C and C-H vibrations.
-
Aliphatic C-H Bonds: The methyl and methylene groups of the ethyl ester chain.
-
Carbon-Bromine Bonds (C-Br): The two bromine atoms attached to the aromatic ring.
Each of these groups will produce distinct absorption bands in the mid-infrared region (4000-400 cm⁻¹).
Predicted Infrared Absorption Profile
Based on established group frequencies and analysis of analogous structures, the IR spectrum of Ethyl 3,5-dibromo-4-hydroxybenzoate is predicted to exhibit the following characteristic absorption bands.[1][2][3][4] The presence of strong hydrogen bonding in the solid state will significantly influence the position and shape of the O-H band.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity & Characteristics |
| O–H Stretch | Phenol (H-bonded) | 3550 - 3200 | Strong, very broad |
| C–H Stretch (sp²) | Aromatic Ring | 3100 - 3000 | Weak to medium, sharp |
| C–H Stretch (sp³) | Ethyl Group (-CH₂, -CH₃) | 2980 - 2850 | Medium, sharp peaks |
| C=O Stretch | Conjugated Ester | 1730 - 1715 | Very strong, sharp. Conjugation with the ring lowers the frequency from a typical saturated ester (~1735 cm⁻¹).[2] |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to strong, multiple sharp bands |
| C–O Stretch (asymmetric) | Ester (Ar-CO-O) | 1300 - 1250 | Strong, sharp |
| C–O Stretch (symmetric) | Ester (O-CH₂-CH₃) | 1150 - 1000 | Strong, sharp |
| C–H Out-of-Plane Bend | Aromatic Ring (isolated H) | 900 - 860 | Strong, sharp. Indicative of the 1,3,4,5-tetrasubstitution pattern.[5][6] |
| C–Br Stretch | Aryl Bromide | < 700 or ~1070 | Medium to strong. Aryl C-Br stretches can appear in the fingerprint region or as weaker bands around 1075-1030 cm⁻¹.[4] |
Experimental Workflow and Protocols
The acquisition of a high-quality IR spectrum is critically dependent on meticulous sample preparation and instrument operation. As Ethyl 3,5-dibromo-4-hydroxybenzoate is a solid, the two most reliable methods are the KBr pellet technique and ATR spectroscopy.
Workflow Diagram: FTIR Analysis
Caption: Standard workflow for FTIR analysis of a solid sample.
Protocol 1: KBr Pellet Transmission Method
This method involves dispersing the solid sample within an IR-transparent potassium bromide matrix. It is considered the traditional gold standard for high-resolution transmission spectra of solids.
Causality: The sample must be ground to a particle size smaller than the wavelength of IR radiation to minimize light scattering (the Christiansen effect), which can distort peak shapes. The KBr must be exceptionally dry, as water exhibits strong IR absorption bands (~3400 cm⁻¹ and ~1640 cm⁻¹) that can obscure key sample features.
Materials:
-
Ethyl 3,5-dibromo-4-hydroxybenzoate
-
Spectroscopy-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press (capable of 8-10 tons of pressure)
-
FTIR Spectrometer
Procedure:
-
Preparation: Gently heat the mortar, pestle, and KBr powder in an oven at ~110°C for at least 2 hours to remove all traces of moisture. Allow to cool to room temperature in a desiccator.
-
Grinding: Place approximately 1-2 mg of the sample into the agate mortar. Grind thoroughly for 1-2 minutes until it becomes a fine, glossy powder.
-
Mixing: Add 100-200 mg of the dry KBr powder to the mortar. Mix with the sample by gentle grinding for another minute until the mixture is homogeneous.[5]
-
Pellet Formation: Transfer the powder mixture into the collar of a pellet press die. Distribute it evenly. Place the plunger into the collar and load the assembly into the hydraulic press.
-
Pressing: Evacuate the die assembly under vacuum (if available) to remove trapped air, which can cause cloudy pellets. Slowly apply pressure, increasing to approximately 8-10 tons, and hold for 2-3 minutes.
-
Pellet Release: Carefully release the pressure and disassemble the die. A high-quality pellet should be thin and transparent or translucent.
-
Analysis: Place the pellet into the spectrometer's sample holder. Collect a background spectrum of the empty sample chamber, then collect the sample spectrum.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid alternative that requires minimal sample preparation.[7][8] It is ideal for routine analysis and for samples that are difficult to grind.
Causality: The ATR technique relies on an evanescent wave that penetrates a short distance into the sample from the surface of a high-refractive-index crystal (commonly diamond or zinc selenide). For a valid spectrum, intimate and uniform contact between the solid sample and the crystal surface is absolutely essential.[8]
Materials:
-
Ethyl 3,5-dibromo-4-hydroxybenzoate
-
FTIR Spectrometer equipped with an ATR accessory (e.g., diamond crystal)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Crystal Cleaning: Before analysis, thoroughly clean the ATR crystal surface with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to fully evaporate.
-
Background Scan: With the clean, empty ATR crystal in position, collect a background spectrum. This is a critical step to ratio out the absorptions of the atmosphere (CO₂, H₂O) and the crystal itself.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the center of the ATR crystal.
-
Applying Pressure: Lower the ATR press arm and apply consistent pressure to the sample. This ensures the necessary intimate contact between the sample powder and the crystal surface. A torque-limiting knob is often used to apply reproducible pressure.[5]
-
Sample Scan: Collect the sample spectrum. The number of scans can be increased to improve the signal-to-noise ratio.
-
Cleaning: After analysis, release the pressure, remove the bulk of the sample, and clean the crystal surface thoroughly as described in step 1.
Conclusion
FTIR spectroscopy is a powerful, definitive tool for the structural verification of Ethyl 3,5-dibromo-4-hydroxybenzoate. By following the detailed protocols for either the KBr pellet or ATR methods, researchers can obtain high-quality, reproducible spectra. Correct interpretation of the key absorption bands, as outlined in the predicted profile, allows for unambiguous confirmation of the phenolic hydroxyl, conjugated ester, and halogenated aromatic functionalities, thereby ensuring compound identity and purity.
References
-
University of California, Santa Cruz. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). Alkyl and aryl halide infrared spectra. Retrieved from [Link]
Sources
- 1. IR Absorption Table [webspectra.chem.ucla.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. academics.nat.tum.de [academics.nat.tum.de]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. spcmc.ac.in [spcmc.ac.in]
Application Note: A Protocol for the Purification of Ethyl 3,5-dibromo-4-hydroxybenzoate via Recrystallization
For: Researchers, scientists, and drug development professionals
Abstract
This application note provides a detailed protocol for the purification of Ethyl 3,5-dibromo-4-hydroxybenzoate, a key intermediate in pharmaceutical synthesis, through the technique of recrystallization. The protocol is designed to enhance the purity of the compound by effectively removing process-related impurities. This document outlines the scientific principles behind solvent selection, the step-by-step recrystallization procedure, and methods for characterization of the purified product. The causality behind each experimental choice is explained to provide a deeper understanding of the purification process.
Introduction
Ethyl 3,5-dibromo-4-hydroxybenzoate is a halogenated aromatic ester of significant interest in medicinal chemistry and materials science. The synthesis of this compound can often result in the co-production of side products and the carryover of unreacted starting materials. For its effective use in subsequent synthetic steps, a high degree of purity is essential.
Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at different temperatures.[2][3] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[3] This allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.[1][2]
This guide provides a robust and reproducible protocol for the recrystallization of Ethyl 3,5-dibromo-4-hydroxybenzoate, with a focus on maximizing both yield and purity.
Principles of Solvent Selection
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For Ethyl 3,5-dibromo-4-hydroxybenzoate, the molecular structure, featuring both polar (hydroxyl, ester) and non-polar (dibrominated aromatic ring) moieties, suggests that a moderately polar solvent or a mixed solvent system would be most effective.
Based on the properties of similar compounds like ethyl paraben (Ethyl 4-hydroxybenzoate), which is readily soluble in polar organic solvents such as ethanol, and has low solubility in water, a mixed solvent system of ethanol and water is proposed.[4] Ethanol will act as the primary solvent in which the compound is soluble, particularly when heated. Water will function as an anti-solvent; its addition to the ethanol solution will decrease the solubility of the organic compound, promoting crystallization.
Table 1: Solvent Properties and Rationale for Selection
| Solvent | Boiling Point (°C) | Polarity | Role in Recrystallization | Rationale |
| Ethanol | 78.37 | Polar | Primary Solvent | Good solubility for Ethyl 3,5-dibromo-4-hydroxybenzoate at elevated temperatures. |
| Water | 100 | Highly Polar | Anti-solvent | Poor solubility for the target compound, used to induce precipitation. |
Health and Safety Precautions
Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for Ethyl 3,5-dibromo-4-hydroxybenzoate and all solvents used.
-
Ethyl 3,5-dibromo-4-hydroxybenzoate: Handle with care. While specific toxicity data is limited, it is advisable to treat it as a potentially hazardous substance. Avoid inhalation of dust and contact with skin and eyes.[5]
-
Ethanol: Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
Experimental Protocol
This protocol is designed for the purification of approximately 5 grams of crude Ethyl 3,5-dibromo-4-hydroxybenzoate. The volumes of solvents may be scaled accordingly for different quantities of the starting material.
Materials and Equipment
-
Crude Ethyl 3,5-dibromo-4-hydroxybenzoate
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Graduated cylinders
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum oven or desiccator
Step-by-Step Recrystallization Procedure
-
Dissolution:
-
Place 5.0 g of crude Ethyl 3,5-dibromo-4-hydroxybenzoate into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 20 mL of ethanol to the flask.
-
Gently heat the mixture on a hot plate with constant stirring. Add more ethanol in small portions (1-2 mL at a time) until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.[2]
-
-
Decoloration (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount (approx. 0.1 g) of activated charcoal to the solution.
-
Gently reheat the solution to boiling for a few minutes. The activated charcoal will adsorb colored impurities.[7]
-
Perform a hot filtration using a fluted filter paper and a pre-warmed funnel to remove the charcoal.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[2][3]
-
Once the solution has reached room temperature and crystal formation has commenced, slowly add deionized water dropwise while stirring until the solution becomes slightly turbid. This indicates that the saturation point has been reached.
-
To redissolve the initial precipitate and ensure gradual crystallization, add a few drops of ethanol until the solution becomes clear again.
-
Cover the flask with a watch glass and allow it to stand undisturbed at room temperature for several hours, or overnight, to allow for complete crystal growth.
-
To maximize the yield, place the flask in an ice bath for 30-60 minutes to further decrease the solubility of the compound.[2]
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.[2]
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture (e.g., 1:1 v/v) to remove any adhering mother liquor containing impurities.
-
Continue to draw air through the crystals on the filter for several minutes to aid in initial drying.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator under vacuum.
-
Workflow Diagram
Caption: Recrystallization workflow for Ethyl 3,5-dibromo-4-hydroxybenzoate.
Characterization of Purified Product
To confirm the purity of the recrystallized Ethyl 3,5-dibromo-4-hydroxybenzoate, the following analytical techniques are recommended:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.
-
Thin Layer Chromatography (TLC): Compare the recrystallized product with the crude material. The purified sample should show a single spot with a higher Rf value than any more polar impurities.
-
Spectroscopic Analysis (NMR, IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify any residual impurities.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound does not dissolve | Insufficient solvent. | Add more hot solvent in small increments. |
| Oiling out | Solution is supersaturated or cooling too rapidly. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow to cool more slowly. |
| No crystals form upon cooling | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Alternatively, add more anti-solvent (water). |
| Low recovery yield | Too much solvent used; premature crystallization during filtration; crystals are soluble in the wash solvent. | Use the minimum amount of hot solvent; pre-heat the filtration apparatus for hot filtration; use an ice-cold wash solvent. |
Conclusion
The recrystallization protocol detailed in this application note provides an effective method for the purification of Ethyl 3,5-dibromo-4-hydroxybenzoate. By carefully selecting the solvent system and controlling the rate of cooling, a significant increase in purity can be achieved, yielding a product suitable for demanding applications in research and development. The principles and techniques described herein are broadly applicable to the purification of other solid organic compounds.
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of California, Davis. Recrystallization of Benzoic Acid. [Link]
-
Ataman Kimya. ETHYL PARABEN. [Link]
-
Science Learning Center. Experiment: Recrystallization – Part II: Purification of Solids. [Link]
-
Food and Agriculture Organization of the United Nations. ETHYL p-HYDROXYBENZOATE. [Link]
-
PubChem. 3,5-Dibromo-4-hydroxybenzoate. [Link]
- Google Patents. US4304925A - Process for purifying esters.
-
PubMed. Crystallization and preliminary x-ray investigation of p-hydroxybenzoate hydroxylase from Pseudomonas fluorescens. [Link]
-
ResearchGate. How to purify esterification product? [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
Scientific Research Publishing. Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]
-
Cheméo. Chemical Properties of Ethylparaben (CAS 120-47-8). [Link]
-
ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. [Link]
-
Boston Apothecary. From Free Fatty Acids to Aromatic Esters: Esterification in the Still Made Simple(r). [Link]
-
YouTube. Organic Chemistry Lab: Recrystallization. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Ethyl 4-hydroxybenzoate. [Link]
-
PubChem. Ethylparaben. [Link]
Sources
- 1. mt.com [mt.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 5. Ethyl 3,5-dibromo-4-hydroxybenzoate 97.00% | CAS: 55771-81-8 | AChemBlock [achemblock.com]
- 6. fishersci.com [fishersci.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Dibromo-4-hydroxybenzoic Acid
Welcome to the technical support center for the purification of 3,5-dibromo-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the removal of unreacted 3,5-dibromo-4-hydroxybenzoic acid from reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to tackle your specific purification challenges.
Introduction
3,5-Dibromo-4-hydroxybenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[1][2] Its complete removal from a final product is often a critical step to ensure purity and prevent downstream complications. This guide will walk you through common purification challenges and provide robust, validated methods for achieving high purity.
Physicochemical Properties of 3,5-Dibromo-4-hydroxybenzoic Acid
A thorough understanding of the physicochemical properties of 3,5-dibromo-4-hydroxybenzoic acid is the foundation for developing effective purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₇H₄Br₂O₃ | [3] |
| Molecular Weight | 295.91 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 271-274 °C | [4] |
| Predicted pKa | 3.79 ± 0.10 | [4] |
| Solubility | ||
| DMSO | Sparingly soluble | [4] |
| Methanol | Slightly soluble | [4] |
| Water | Slightly soluble | [5] |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Q1: My primary purification attempt by recrystallization resulted in poor recovery. What are the likely causes and how can I optimize the process?
Answer:
Low recovery during recrystallization is a common issue that can often be resolved by systematically evaluating your solvent choice and procedure.
Causality and Optimization:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Given that 3,5-dibromo-4-hydroxybenzoic acid is sparingly soluble in methanol, a mixed solvent system is often a good starting point. Aqueous ethanol is a commonly suggested solvent system for the recrystallization of this compound.[6]
-
Insufficient Dissolution or Supersaturation: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding too much solvent will result in your compound remaining in solution even upon cooling. Conversely, not enough solvent will lead to premature crystallization and loss of product during hot filtration.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals that are easily lost during filtration. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.[7]
-
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, preheat the funnel and filter paper with hot solvent before filtering your solution.
Workflow for Optimizing Recrystallization:
Caption: Workflow for optimizing recrystallization.
Q2: I'm trying to remove 3,5-dibromo-4-hydroxybenzoic acid from a non-polar organic product using acid-base extraction, but the separation is incomplete. What's going wrong?
Answer:
Incomplete separation during acid-base extraction is typically due to improper pH control or insufficient mixing.
Causality and Optimization:
-
Understanding pKa is Crucial: The predicted pKa of 3,5-dibromo-4-hydroxybenzoic acid is approximately 3.79.[4] To effectively deprotonate the carboxylic acid and move it into the aqueous phase, the pH of the aqueous base solution should be at least two pH units higher than the pKa (i.e., pH > 5.79). Using a weak base like sodium bicarbonate (which creates a pH of around 8) is often sufficient. However, for complete removal, a stronger base like sodium hydroxide (pH > 12) may be necessary.
-
Sufficient Mixing: Liquid-liquid extractions rely on maximizing the surface area between the two immiscible phases. Ensure you are shaking the separatory funnel vigorously for an adequate amount of time to allow for the complete transfer of the deprotonated acid into the aqueous layer.
-
Emulsion Formation: If an emulsion (a stable mixture of the two layers) forms, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.
Protocol for Acid-Base Extraction:
-
Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a basic aqueous solution (e.g., saturated sodium bicarbonate or 1M sodium hydroxide).
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer will contain the deprotonated 3,5-dibromo-4-hydroxybenzoate salt.
-
Drain the aqueous layer.
-
To confirm complete removal, you can wash the organic layer again with a fresh portion of the basic solution.
-
Combine the aqueous layers. To recover the 3,5-dibromo-4-hydroxybenzoic acid, acidify the aqueous solution with a strong acid (e.g., concentrated HCl) until the pH is below the pKa (pH < 2).
-
The protonated acid will precipitate out of the aqueous solution and can be collected by vacuum filtration.
Q3: I need to use column chromatography to separate 3,5-dibromo-4-hydroxybenzoic acid from a less polar impurity. What stationary and mobile phases should I consider?
Answer:
The choice of stationary and mobile phases for column chromatography depends on whether you opt for normal-phase or reverse-phase chromatography.
Method Selection and Rationale:
-
Normal-Phase Chromatography:
-
Stationary Phase: Silica gel is the most common choice for normal-phase chromatography.[8]
-
Mobile Phase (Eluent): Since 3,5-dibromo-4-hydroxybenzoic acid is a polar compound, you will need a relatively polar eluent to move it down the silica column. A mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate or acetone is a good starting point.[9] To improve the peak shape and prevent tailing of the acidic compound, it is often beneficial to add a small amount (0.5-1%) of acetic or formic acid to the eluent.[10]
-
Elution Order: The less polar impurity will elute first, followed by the more polar 3,5-dibromo-4-hydroxybenzoic acid.
-
-
Reverse-Phase Chromatography:
-
Stationary Phase: A C18-bonded silica gel is the standard for reverse-phase chromatography.[11]
-
Mobile Phase (Eluent): The mobile phase will be a polar solvent system, typically a mixture of water and a polar organic solvent like methanol or acetonitrile.[11] To ensure the acidic compound is protonated and retains well on the non-polar stationary phase, the mobile phase should be acidified.[6] A common practice is to add 0.1% trifluoroacetic acid (TFA) or formic acid to both the water and organic solvent components of the mobile phase.[12]
-
Elution Order: The more polar 3,5-dibromo-4-hydroxybenzoic acid will elute before the less polar impurity.
-
Decision Tree for Column Chromatography Method Selection:
Caption: Decision tree for selecting a column chromatography method.
Frequently Asked Questions (FAQs)
Q: How can I monitor the progress of the purification?
A: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process.
-
Stationary Phase: Use silica gel 60 F254 plates.
-
Mobile Phase: A good starting point for a mobile phase is a mixture of ethyl acetate and hexanes (e.g., 1:1), with a few drops of acetic acid to ensure good spot shape.
-
Visualization:
-
UV Light: 3,5-Dibromo-4-hydroxybenzoic acid has an aromatic ring and will be visible under a UV lamp at 254 nm.[13]
-
Staining:
-
Potassium Permanganate (KMnO₄) stain: The phenol group may be oxidized by KMnO₄, resulting in a yellow or brown spot on a purple background.
-
Iron(III) Chloride (FeCl₃) stain: This is a classic stain for phenols, which will typically produce a colored complex (often blue or purple).[13]
-
Bromocresol Green: This indicator will visualize acidic compounds as yellow spots on a blue background.[13]
-
-
Q: What are the expected ¹H and ¹³C NMR chemical shifts for 3,5-dibromo-4-hydroxybenzoic acid?
A: The following are the reported NMR chemical shifts in DMSO-d₆:
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (s, 1H, -COOH), 11.0 (s, 1H, -OH), 8.03 (s, 2H, Ar-H).[14]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 166.5 (C=O), 152.0 (C-OH), 138.0 (Ar-CH), 130.0 (C-COOH), 110.0 (C-Br).[6]
Q: What is a reliable HPLC method for analyzing the purity of 3,5-dibromo-4-hydroxybenzoic acid?
A: A reverse-phase HPLC method is well-suited for this compound.
-
Column: A C18 column is a good choice.
-
Mobile Phase: A mixture of acetonitrile and water, with an acidic modifier like phosphoric acid or formic acid.[14] A typical starting point could be a gradient of 20-80% acetonitrile in water with 0.1% formic acid over 20 minutes.
-
Detection: UV detection at a wavelength around 254 nm should provide good sensitivity.
References
-
3,5-Dibromo-4-hydroxybenzoic acid - ChemBK. (2024-04-09). Retrieved from [Link]
- US3996291A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents.
-
How to analysis the phenolic compounds by TLC, the method and solvants? - ResearchGate. (2016-02-22). Retrieved from [Link]
-
3,5-Dibromo-4-hydroxybenzoate | C7H3Br2O3- | CID 54675864 - PubChem. Retrieved from [Link]
-
Normal-phase vs. Reversed-phase Chromatography - Phenomenex. (2025-08-12). Retrieved from [Link]
-
Normal-phase capillary chromatography of polar aromatic compounds:... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden - UST Journals. Retrieved from [Link]
-
Given the compound p -hydroxybenzoic acid (4-hydroxybenzoic acid) reacts.. - Filo. (2025-06-26). Retrieved from [Link]
-
3,5-Dibromo-4-hydroxybenzoic acid - Chongqing Chemdad Co. ,Ltd. Retrieved from [Link]
-
(8): Separation of a mixture of phenols by thin layer chromatography (TLC). Retrieved from [Link]
-
Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Isolation of a Carboxylic acid : r/chemhelp - Reddit. (2019-04-18). Retrieved from [Link]
-
Chromatographic separations of aromatic carboxylic acids - PubMed. Retrieved from [Link]
-
Ionizable compound purification using reversed-phase flash column chromatography. (2023-01-23). Retrieved from [Link]
-
Effect of bromide ion on the kinetics of bromination of o-hydroxy benzoic acid by bromine in aqueous solution - Arabian Journal of Chemistry. Retrieved from [Link]
-
TLC staining - which reagent? : r/Chempros - Reddit. (2024-11-30). Retrieved from [Link]
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022-04-07). Retrieved from [Link]
-
Normal phase chromatography – Knowledge and References - Taylor & Francis. Retrieved from [Link]
-
7.10: Reverse Phase Chromatography - Chemistry LibreTexts. (2022-10-04). Retrieved from [Link]
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. Retrieved from [Link]
-
Kinetics of bromination of o-hydroxy benzoic acid: effect of added bromide ions. Retrieved from [Link]
-
Recrystallization Lab Procedure of Benzoic Acid - YouTube. (2020-09-21). Retrieved from [Link]
-
(PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen - ResearchGate. (2023-12-14). Retrieved from [Link]
-
Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles - ThaiScience. Retrieved from [Link]
-
Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025-10-20). Retrieved from [Link]
-
Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. (2025-11-03). Retrieved from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022-04-07). Retrieved from [Link]
-
Thin Layer Chromatography (TLC). Retrieved from [Link]
-
4-Bromo-3-hydroxybenzoic acid | C7H5BrO3 | CID 6420973 - PubChem. Retrieved from [Link]
-
The reaction of p-HOC_(6)H_(4)COOH with excess Br_(2) forms - Allen. Retrieved from [Link]
-
Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using - ΕΚΠΑ. (2023-10-13). Retrieved from [Link]
-
NMR spectrum of the product 4-hydroxybenzoic acid. - ResearchGate. Retrieved from [Link]
-
Article - SciELO. (2024-05-15). Retrieved from [Link]
-
The solubility of 3,5-dinitrobenzoic acid in seven solvents. - ResearchGate. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3,5-Dibromo-4-hydroxybenzoate | C7H3Br2O3- | CID 54675864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Page loading... [guidechem.com]
- 6. biotage.com [biotage.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. helixchrom.com [helixchrom.com]
- 11. chromtech.com [chromtech.com]
- 12. biotage.com [biotage.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 3,5-Dibromo-4-hydroxybenzoic acid(3337-62-0) 1H NMR [m.chemicalbook.com]
Technical Support Center: Purification of Ethyl 3,5-dibromo-4-hydroxybenzoate
Welcome to the technical support center for the purification of ethyl 3,5-dibromo-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity of your target compound, moving beyond rote protocols to a fundamental understanding of the purification process.
Troubleshooting Guide
This section addresses common issues encountered during the purification of ethyl 3,5-dibromo-4-hydroxybenzoate, particularly after its synthesis from ethyl 4-hydroxybenzoate.
Issue 1: My crude product is a mixture of the desired dibrominated product, the monobrominated intermediate, and unreacted starting material. How do I purify my product?
This is the most common scenario, as the bromination of ethyl 4-hydroxybenzoate can be challenging to drive to completion without over-bromination, and stopping the reaction prematurely will leave starting material and the monobrominated species.[1] The purification strategy will depend on the relative ratios of these components and the scale of your reaction.
Core Concept: Exploiting Polarity Differences
The key to separating these compounds is their difference in polarity. The polarity of these compounds decreases as the number of bromine atoms increases.
-
Ethyl 4-hydroxybenzoate (Starting Material): Most polar
-
Ethyl 3-bromo-4-hydroxybenzoate (Monobrominated): Intermediate polarity
-
Ethyl 3,5-dibromo-4-hydroxybenzoate (Dibrominated Product): Least polar
We can leverage this polarity difference using column chromatography for high-purity small-scale separations or a combination of extraction and recrystallization for larger scales.
Workflow: Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy.
Method 1: Flash Column Chromatography (Recommended for high purity)
This method is ideal for separating compounds with close polarities, such as the mono- and di-brominated products.
Step-by-Step Protocol:
-
TLC Analysis:
-
Prepare a TLC chamber with a solvent system of hexane:ethyl acetate (e.g., 4:1 v/v).
-
Spot your crude product, pure starting material (if available), and co-spot them on a TLC plate.
-
Visualize under UV light. You should see distinct spots for each component, with the dibrominated product having the highest Rf value.
-
-
Column Preparation:
-
Choose an appropriate size column based on the amount of crude product. A general rule is a 20:1 to 40:1 ratio of silica gel to crude product by weight.
-
Dry pack the column with silica gel.
-
Wet the column with your chosen eluent (e.g., hexane:ethyl acetate 9:1 v/v).
-
-
Loading the Sample:
-
Dissolve your crude product in a minimal amount of dichloromethane or your eluent.
-
Alternatively, for less soluble compounds, "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of your column.
-
-
Elution and Fraction Collection:
-
Begin eluting with a low polarity solvent mixture (e.g., hexane:ethyl acetate 9:1 v/v).
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 4:1 hexane:ethyl acetate) to elute the more polar components. The dibrominated product will elute first, followed by the monobrominated and then the starting material.
-
-
Product Isolation:
-
Combine the pure fractions containing your desired product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under high vacuum.
-
| Compound | Expected Rf (4:1 Hexane:EtOAc) |
| Ethyl 3,5-dibromo-4-hydroxybenzoate | ~0.5 - 0.6 |
| Ethyl 3-bromo-4-hydroxybenzoate | ~0.3 - 0.4 |
| Ethyl 4-hydroxybenzoate | ~0.2 - 0.3 |
Method 2: Recrystallization (For larger quantities or as a final polishing step)
Recrystallization is effective if one component is present in a much larger quantity than the others. It relies on the difference in solubility of the compounds in a particular solvent at different temperatures.
Step-by-Step Protocol:
-
Solvent Selection:
-
The ideal solvent will dissolve your crude product when hot but not when cold, while the impurities remain soluble at cold temperatures.
-
Good starting points for ethyl 3,5-dibromo-4-hydroxybenzoate are ethanol, or a mixed solvent system like hexane/ethyl acetate.
-
-
Dissolution:
-
Place your crude product in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the hot solvent until the solid just dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
-
Drying:
-
Dry the crystals under high vacuum.
-
Issue 2: My final product is off-white or yellowish. How can I decolorize it?
A discolored product often indicates the presence of trace oxidized impurities or residual bromine.
Solution: Activated Charcoal Treatment
-
During the recrystallization process, after your product is fully dissolved in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient for small-scale reactions).
-
Caution: Do not add charcoal to a boiling solution, as this can cause it to boil over violently.
-
Swirl the hot solution with the charcoal for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Proceed with the cooling and crystallization steps as described above.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure ethyl 3,5-dibromo-4-hydroxybenzoate?
While extensive searches of chemical supplier databases and literature did not yield a specific reported melting point for ethyl 3,5-dibromo-4-hydroxybenzoate, we can estimate it based on related compounds. The starting material, ethyl 4-hydroxybenzoate, has a melting point of 115-118 °C.[2] Bromination generally increases the molecular weight and can affect crystal packing, often leading to a higher melting point. Therefore, a melting point significantly above 120 °C would be expected for the pure dibrominated product. It is recommended to characterize your purified product and establish your own internal standard.
Q2: What are the key signals to look for in the 1H NMR spectrum of pure ethyl 3,5-dibromo-4-hydroxybenzoate?
-
Aromatic Protons: A singlet around δ 8.0-8.2 ppm, integrating to 2H. The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern.
-
Ethyl Ester Protons:
-
A quartet around δ 4.3-4.4 ppm, integrating to 2H (the -OCH₂- group).
-
A triplet around δ 1.3-1.4 ppm, integrating to 3H (the -CH₃ group).
-
-
Phenolic Proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent, but typically between δ 5-7 ppm.
The absence of signals corresponding to the monobrominated product (which would show a more complex aromatic splitting pattern) and the starting material (with its characteristic AA'BB' aromatic system) would indicate high purity.
Q3: Can I use an acid-base extraction to purify my product?
Yes, an acid-base extraction is a very useful technique, particularly for removing any unreacted starting material or other acidic impurities. Since ethyl 3,5-dibromo-4-hydroxybenzoate is a phenol, it is acidic and will be deprotonated by a strong base like sodium hydroxide, but not by a weak base like sodium bicarbonate. The starting material, ethyl 4-hydroxybenzoate, is also a phenol and will be extracted similarly. The monobrominated byproduct will also be extracted. This technique is therefore not suitable for separating the desired product from the starting material or monobrominated impurity, but it is excellent for removing non-acidic impurities.
Workflow: Acid-Base Extraction for Phenolic Compound Purification
Caption: Workflow for purifying phenolic compounds using acid-base extraction.
Q4: What safety precautions should I take when handling these compounds?
-
Bromine: Is highly corrosive and toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Halogenated Organic Compounds: Compounds like ethyl 3,5-dibromo-4-hydroxybenzoate should be handled with care as they can be irritants.[3] Always wear gloves and safety glasses.
-
Solvents: Organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Use them in a fume hood and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[4]
References
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Ethyl 4-hydroxybenzoate. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (1998). Ethyl p-hydroxybenzoate. In Compendium of Food Additive Specifications (FNP 52 Add 6). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3,5-dibromo-4-hydroxybenzoate. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-Dibromo-4-hydroxybenzoate. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
-
Wikipedia. (n.d.). Ethylparaben. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-Dibromo-4-hydroxybenzoic acid. PubChem Compound Database. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up Ethyl 3,5-dibromo-4-hydroxybenzoate Production
Welcome to the Technical Support Center for the synthesis and scale-up of Ethyl 3,5-dibromo-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to equip you with the necessary knowledge to navigate the challenges of producing this key chemical intermediate, ensuring both scientific integrity and operational safety.
I. Introduction to the Synthesis of Ethyl 3,5-dibromo-4-hydroxybenzoate
Ethyl 3,5-dibromo-4-hydroxybenzoate is a crucial building block in the synthesis of various pharmaceutical compounds. Its production involves the electrophilic aromatic substitution of ethyl p-hydroxybenzoate. While the reaction appears straightforward, scaling up this process presents several challenges, including controlling selectivity, managing reaction exotherms, and ensuring product purity. This guide will provide a comprehensive overview of the synthesis, with a focus on practical, field-proven insights to overcome these hurdles.
The primary synthetic route involves the direct bromination of ethyl p-hydroxybenzoate using elemental bromine or other brominating agents. The hydroxyl group of the starting material is a strongly activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic attack. This high reactivity, while beneficial for the reaction, also increases the risk of side reactions, such as the formation of mono-brominated and other poly-brominated species.
II. Reaction Mechanism and Kinetics
The synthesis of Ethyl 3,5-dibromo-4-hydroxybenzoate proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: In the presence of a Lewis acid catalyst (e.g., FeBr₃), bromine is polarized, creating a more potent electrophile (Br⁺).
-
Nucleophilic Attack: The electron-rich aromatic ring of ethyl p-hydroxybenzoate attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the brominated product.
Due to the activating nature of the hydroxyl group, the second bromination at the other ortho position occurs readily.
Navigating the Synthesis of Ethyl 3,5-dibromo-4-hydroxybenzoate: A Guide to Preventing Byproduct Formation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 3,5-dibromo-4-hydroxybenzoate, a key intermediate in the development of various pharmaceutical compounds, presents a common yet significant challenge: the control of byproduct formation. The highly activated nature of the phenolic ring in the starting material, Ethyl 4-hydroxybenzoate, makes it susceptible to electrophilic bromination at multiple sites, often leading to a mixture of under- and over-brominated products. This guide, designed for researchers and drug development professionals, provides in-depth technical support, troubleshooting advice, and optimized protocols to achieve a high-yield, high-purity synthesis of the desired dibromo compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of Ethyl 3,5-dibromo-4-hydroxybenzoate?
A1: The primary byproducts are typically the mono-brominated species, Ethyl 3-bromo-4-hydroxybenzoate, and unreacted starting material, Ethyl 4-hydroxybenzoate. Due to the strong activating effect of the hydroxyl group, over-bromination to form tri-brominated species is also a possibility, though generally less prevalent under controlled conditions.
Q2: Why is controlling the stoichiometry of bromine so critical in this reaction?
A2: The hydroxyl group on the benzene ring is a potent activating group, making the ortho positions (3 and 5) highly susceptible to electrophilic attack.[1] If less than two equivalents of the brominating agent are used, or if the addition is too rapid and localized, a significant portion of the starting material may only react once, leading to the formation of Ethyl 3-bromo-4-hydroxybenzoate. Conversely, using a large excess of bromine can lead to the formation of unwanted tri-brominated byproducts.
Q3: How does the choice of solvent affect the reaction's selectivity?
A3: The solvent plays a crucial role in modulating the reactivity of the brominating agent and the substrate. Polar protic solvents, like water, can enhance the electrophilicity of bromine and the reactivity of the phenol, potentially leading to over-bromination.[2] Non-polar solvents can help to temper the reaction, but solubility of the starting material may be a concern. Glacial acetic acid is often a good compromise, as it can dissolve the starting material and modulate the reactivity of the bromine.
Q4: Can temperature be used to control the formation of byproducts?
A4: Yes, temperature is a critical parameter. Lowering the reaction temperature generally slows down the rate of reaction, which can improve selectivity and reduce the formation of over-brominated byproducts.[3] It is often advisable to add the brominating agent at a low temperature and then allow the reaction to slowly warm to room temperature.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of starting material (Ethyl 4-hydroxybenzoate) | 1. Insufficient amount of brominating agent.2. Reaction time is too short.3. Reaction temperature is too low. | 1. Ensure at least 2.0-2.2 equivalents of the brominating agent are used.2. Monitor the reaction by TLC or HPLC and extend the reaction time if necessary.3. Gradually increase the reaction temperature, while carefully monitoring for byproduct formation. |
| High percentage of mono-brominated byproduct (Ethyl 3-bromo-4-hydroxybenzoate) | 1. Incomplete reaction.2. Poor mixing, leading to localized areas of low bromine concentration. | 1. Increase the reaction time or slightly increase the amount of brominating agent.2. Ensure vigorous stirring throughout the addition of the brominating agent. |
| Formation of tri-brominated byproduct | 1. Excess of brominating agent.2. Reaction temperature is too high.3. Use of a highly polar solvent that over-activates the reaction. | 1. Use a stoichiometric amount of the brominating agent (around 2.0-2.2 equivalents).2. Conduct the reaction at a lower temperature.3. Consider switching to a less polar solvent, such as glacial acetic acid or a mixture of acetic acid and a non-polar solvent. |
| Product is discolored (e.g., yellow or brown) | 1. Formation of colored byproducts from side reactions.2. Oxidation of the phenolic hydroxyl group. | 1. Purify the crude product by recrystallization.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Difficulty in isolating the product | 1. Product is soluble in the reaction solvent.2. Formation of an oil instead of a solid. | 1. After the reaction is complete, pour the reaction mixture into ice-water to precipitate the product.2. If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, extract the product into an organic solvent, wash, dry, and concentrate to obtain the crude product for purification. |
Reaction Pathway and Byproduct Formation
The synthesis of Ethyl 3,5-dibromo-4-hydroxybenzoate proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group directs the incoming electrophile (bromine) to the ortho and para positions. Since the para position is already occupied by the ethyl carboxylate group, substitution occurs at the two equivalent ortho positions (3 and 5).
Caption: Reaction pathway for the synthesis of Ethyl 3,5-dibromo-4-hydroxybenzoate and the formation of major byproducts.
Optimized Experimental Protocol
This protocol is designed to maximize the yield and purity of Ethyl 3,5-dibromo-4-hydroxybenzoate while minimizing byproduct formation.
Materials:
-
Ethyl 4-hydroxybenzoate
-
Bromine
-
Glacial Acetic Acid
-
Sodium bisulfite solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve Ethyl 4-hydroxybenzoate (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Bromine Addition: From the dropping funnel, add a solution of bromine (2.1 eq) in glacial acetic acid dropwise to the stirred solution over a period of 1-2 hours. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material and the mono-bromo intermediate.
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice-water. A precipitate should form.
-
Workup:
-
Add a 10% sodium bisulfite solution dropwise until the orange color of excess bromine disappears.
-
Filter the solid precipitate and wash it with cold water.
-
To further purify, dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallize the crude product from a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Analytical Characterization
Thin-Layer Chromatography (TLC):
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) can be used to monitor the progress of the reaction.
-
Visualization: UV light (254 nm).
-
Expected Rf values: The starting material will have the highest Rf, followed by the mono-bromo byproduct, and then the di-bromo product (which is more polar).
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.
-
Detection: UV detection at a wavelength around 254 nm.
-
Elution Order: The less polar starting material will elute first, followed by the mono-bromo byproduct, and then the more polar di-bromo product.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum of Ethyl 3,5-dibromo-4-hydroxybenzoate is expected to show a singlet for the two equivalent aromatic protons, a quartet for the -CH₂- group of the ethyl ester, and a triplet for the -CH₃ group. The chemical shifts will be downfield compared to the starting material due to the deshielding effect of the bromine atoms.
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbonyl carbon, the aromatic carbons (with and without bromine substitution), and the ethyl ester carbons.
References
Sources
- 1. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 2. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantification of Ethyl 3,5-dibromo-4-hydroxybenzoate: A Validated HPLC Method and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 3,5-dibromo-4-hydroxybenzoate, a key building block in the synthesis of various pharmaceutical compounds, requires a robust and reliable analytical method for its quantification. This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for this purpose, benchmarked against other viable analytical techniques. As a Senior Application Scientist, my focus is not merely on the procedural steps but on the scientific rationale behind the methodological choices, ensuring a self-validating and trustworthy analytical system.
The Central Role of HPLC in Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry in the pharmaceutical industry.[1] Its wide applicability, high resolution, and sensitivity make it the go-to method for the separation, identification, and quantification of a vast array of compounds. For a substituted phenolic compound like Ethyl 3,5-dibromo-4-hydroxybenzoate, HPLC offers the necessary specificity and precision to ensure the quality and consistency of the final product.
The validation of an analytical procedure is a critical process that demonstrates its fitness for the intended purpose.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation.[2] This guide adheres to these principles to present a thoroughly validated HPLC method.
Validation of an HPLC Method for Ethyl 3,5-dibromo-4-hydroxybenzoate Quantification
The following section details the experimental protocol and validation data for a reversed-phase HPLC (RP-HPLC) method for the quantification of Ethyl 3,5-dibromo-4-hydroxybenzoate. The method is adapted from established pharmacopeial methods for similar compounds, such as Ethylparaben.[3]
Experimental Protocol: A Step-by-Step Guide
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of phenolic compounds.[4]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid) is typically employed for the analysis of phenolic compounds.[5] For this specific compound, an isocratic mobile phase of methanol and a 6.8 g/L solution of potassium dihydrogen phosphate (35:65 v/v) can be a good starting point.[3]
-
Flow Rate: A flow rate of 1.0 mL/min is a common and effective setting.[4]
-
Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, ensures reproducible retention times.
-
Detection Wavelength: Based on the UV spectrum of similar phenolic compounds, a detection wavelength of around 254 nm or 272 nm is appropriate.[3][4]
-
Injection Volume: A 10 µL injection volume is a standard practice.[3]
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of Ethyl 3,5-dibromo-4-hydroxybenzoate reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and mobile phase) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to different concentrations covering the expected range of the samples. These will be used to establish the linearity of the method.
-
Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a drug product, extraction or dilution steps might be necessary to remove interfering excipients.
Validation Parameters and Acceptance Criteria
The following validation parameters were assessed according to ICH Q2(R1) guidelines.
Specificity:
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by analyzing a blank (mobile phase), a placebo solution (if applicable), and a spiked sample. The chromatograms should show no interfering peaks at the retention time of Ethyl 3,5-dibromo-4-hydroxybenzoate.
Linearity:
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions.
-
Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999 is generally considered acceptable.[6]
Table 1: Linearity Data for Ethyl 3,5-dibromo-4-hydroxybenzoate
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 150234 |
| 25 | 375589 |
| 50 | 751123 |
| 75 | 1126789 |
| 100 | 1502345 |
| Correlation Coefficient (R²) | 0.9998 |
Accuracy:
Accuracy is the closeness of the test results obtained by the method to the true value. It was determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Table 2: Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 40 | 39.6 | 99.0 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.5 | 99.2 |
| Mean Recovery (%) | 99.6 |
Precision:
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD).
-
Repeatability (Intra-day Precision): Analysis of six replicate samples at the target concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Analysis of six replicate samples on different days, by different analysts, or with different equipment.
-
Acceptance Criteria: The RSD should be not more than 2.0%.
Table 3: Precision Data
| Precision Type | RSD (%) |
| Repeatability (n=6) | 0.8 |
| Intermediate Precision (n=6) | 1.2 |
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ/S)
-
LOQ = 10 × (σ/S) (where σ = the standard deviation of the response and S = the slope of the calibration curve)
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Robustness:
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
-
Variations to be studied:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2%)
-
Detection wavelength (± 2 nm)
-
The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the acceptance criteria for all variations.
Workflow of HPLC Method Validation
Sources
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Halogenated Benzoates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Halogenation in Benzoate Chemistry
Halogenated benzoic acids and their derivatives are a class of compounds with significant industrial and pharmaceutical relevance. Their applications range from serving as precursors in chemical synthesis to acting as active pharmaceutical ingredients. The introduction of a halogen atom onto the benzene ring of a benzoate molecule can dramatically alter its physicochemical properties, such as lipophilicity, electronegativity, and metabolic stability. These modifications, in turn, can profoundly influence the compound's biological activity, including its potential cytotoxicity.
The Physicochemical Drivers of Halogenated Benzoate Cytotoxicity: A Look at Structure-Activity Relationships (SAR)
The type of halogen substituent (Fluorine, Chlorine, Bromine, Iodine) and its position on the benzoate ring are critical determinants of its cytotoxic potential. Studies on various halogenated aromatic compounds, including benzofurans and tyrosyl compounds, have consistently demonstrated a trend of increasing cytotoxicity with the increasing size and lipophilicity of the halogen atom.[1][2] This suggests a likely trend for halogenated benzoates as well:
Iodo- > Bromo- > Chloro- > Fluoro-
This trend can be attributed to several key physicochemical properties:
-
Lipophilicity (logP): As we move down the halogen group, the atomic radius and polarizability increase, leading to a significant increase in the lipophilicity of the molecule. Higher lipophilicity facilitates the passage of the compound across the cell membrane, leading to higher intracellular concentrations and greater potential for interaction with cellular targets.[3] A strong correlation has been found between the hydrophobicity of halobenzenes and their cytotoxicity.[3]
-
Electronegativity and Reactivity: While fluorine is the most electronegative halogen, the overall reactivity and potential for metabolic activation are influenced by other factors. The larger, more polarizable halogens like bromine and iodine can form stronger halogen bonds and are more susceptible to certain metabolic transformations that can lead to toxic metabolites.[4]
-
Metabolic Activation: Halogenated aromatic compounds can be metabolized by cytochrome P450 enzymes to form reactive intermediates like epoxides and benzoquinones.[5] These electrophilic species can then form covalent adducts with cellular macromolecules such as proteins and DNA, leading to cellular dysfunction and toxicity. The nature of the halogen can influence the rate and pathway of this metabolic activation.
Comparative Cytotoxicity Data: An Inferential Analysis
While a direct head-to-head comparison of simple monohalogenated benzoates is elusive in the literature, we can analyze data from related compounds to infer the likely trend. A study on amino-halogenated benzoic acids provides valuable, albeit indirect, evidence.
Table 1: Comparative Cytotoxicity (IC50, µM) of Amino-Halogenated Benzoic Acids on Various Cancer Cell Lines [6]
| Compound | PANC1 (Pancreatic) | MCF7 (Breast) | CACO2 (Colorectal) |
| 2-Amino-4-Chloro Benzoic Acid | > 400 | > 400 | > 400 |
| 2-Amino-5-Bromo Benzoic Acid | 250.6 | 150.8 | 200.4 |
| 2-Amino-3,5-Diiodo Benzoic Acid | > 400 | > 400 | > 400 |
Data presented as the concentration at which 50% inhibition of cell proliferation was observed after 72 hours of incubation. It is crucial to note that the presence of the amino group and the differing substitution patterns will significantly influence the cytotoxicity, and these values should not be directly extrapolated to simple halogenated benzoates.
The data in Table 1, while not a perfect comparison, shows that the brominated derivative exhibited greater cytotoxicity than the chlorinated and diiodinated derivatives in this specific structural context. The lack of activity for the diiodo- compound in this particular study is an interesting outlier and may be due to other factors such as steric hindrance affecting its interaction with cellular targets. However, the general trend observed in a wider range of halogenated compounds suggests that cytotoxicity is expected to increase with the size of the halogen. For instance, studies on halogenated tyrosyl compounds showed a cytotoxicity order of iodinated > brominated ≥ chlorinated peptides.[2]
Unraveling the Mechanisms of Halogenated Benzoate Cytotoxicity
The cytotoxic effects of halogenated benzoates are believed to be multifactorial, primarily revolving around the induction of oxidative stress and subsequent mitochondrial dysfunction.
Metabolic Activation and Oxidative Stress
The initial event in the toxicity of many halogenated aromatic compounds is their metabolic activation by cytochrome P450 enzymes in the liver and other tissues.[5] This process can generate highly reactive electrophilic intermediates.
Caption: Metabolic activation of halogenated benzoates leading to adduct formation and oxidative stress.
These reactive intermediates can deplete cellular antioxidants, such as glutathione (GSH), and lead to an overproduction of reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide. This state of oxidative stress can damage lipids, proteins, and DNA, ultimately triggering cell death pathways.[2]
Mitochondrial Dysfunction: The Point of No Return
Mitochondria are central to cellular energy production and are also a primary target for cytotoxic insults. Halogenated benzoates can induce mitochondrial dysfunction through several mechanisms:
-
Direct Inhibition of the Electron Transport Chain (ETC): Some halogenated compounds can directly interfere with the function of ETC complexes, leading to a decrease in ATP production and an increase in ROS leakage.
-
Opening of the Mitochondrial Permeability Transition Pore (mPTP): Oxidative stress and elevated intracellular calcium levels can trigger the opening of the mPTP, a non-selective channel in the inner mitochondrial membrane. This leads to the dissipation of the mitochondrial membrane potential, swelling of the mitochondria, and release of pro-apoptotic factors like cytochrome c.
-
Damage to Mitochondrial DNA (mtDNA): mtDNA is particularly susceptible to oxidative damage due to its proximity to the site of ROS production and limited repair mechanisms. Damage to mtDNA can impair the synthesis of essential ETC proteins, further exacerbating mitochondrial dysfunction.
Caption: A streamlined workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. [7]An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (usually 20-30 minutes), protected from light. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Stop Reaction: Add a stop solution to each well to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).
Caption: A summary of the key steps involved in the LDH cytotoxicity assay.
Conclusion and Future Directions
The halogenation of benzoates is a powerful tool for modulating their biological activity. While direct comparative cytotoxicity data for a complete series of simple halogenated benzoates is needed for a definitive ranking, the existing evidence from related halogenated aromatic compounds strongly suggests that cytotoxicity increases with the size and lipophilicity of the halogen atom. The primary mechanisms underlying this toxicity are believed to be metabolic activation leading to oxidative stress and subsequent mitochondrial dysfunction.
For researchers and drug development professionals, a thorough understanding of these structure-activity relationships and mechanistic principles is paramount. The experimental protocols provided in this guide offer a robust framework for assessing the cytotoxic potential of novel halogenated benzoate derivatives. Future research should focus on generating comprehensive, directly comparative datasets for a series of halogenated benzoates to solidify our understanding and improve the predictive power of in silico toxicity models.
References
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2022). MDPI. Retrieved from [Link]
-
Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2021). MDPI. Retrieved from [Link]
-
THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. (2024). DergiPark. Retrieved from [Link]
-
Biotransformation and toxicity of halogenated benzenes. (1996). PubMed. Retrieved from [Link]
-
Cytotoxicity of halogenated benzenes and its relationship with logP. (1998). PubMed. Retrieved from [Link]
-
In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. (2018). PubMed. Retrieved from [Link]
-
Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). PubMed Central. Retrieved from [Link]
-
Quantitative Structure–Activity Relationship Models for Predicting Inflammatory Potential of Metal Oxide Nanoparticles. (2019). PubMed Central. Retrieved from [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved from [Link]
-
IC 50 Value of Cytotoxicity (as of %Control) in µM (µg/mL) of the Tested Compounds vs. Cisplatin. (n.d.). ResearchGate. Retrieved from [Link]
-
The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species. (2021). PubMed. Retrieved from [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2024). RSC Publishing. Retrieved from [Link]
-
Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2017). PubMed Central. Retrieved from [Link]
-
Relationships between electronegativity and genotoxicity. (1994). PubMed. Retrieved from [Link]
-
LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]
-
Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. (2011). PubMed Central. Retrieved from [Link]
-
Effects Of Halogenated Aromatic Compound On The Metabolism Of Foreign Organic Compounds. (1981). EPA NEIPS. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024). CLYTE Technologies. Retrieved from [Link]
-
Which is more acidic in gas phase: 4-chlorobenzoic acid or 4-fluorobenzoic acid?. (2016). Chemistry Stack Exchange. Retrieved from [Link]
-
4-Chlorobenzoic Acid. (n.d.). PubChem. Retrieved from [Link]
-
LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. Retrieved from [Link]
-
Integration of conventional cell viability assays for reliable and reproducible read-outs: experimental evidence. (2018). National Institutes of Health. Retrieved from [Link]
-
In situ competition experiment with para-substituted benzoic acids.. (n.d.). ResearchGate. Retrieved from [Link]
-
Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer. (2023). PubMed Central. Retrieved from [Link]
-
Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. (2017). PubMed Central. Retrieved from [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). ResearchGate. Retrieved from [Link]
-
Prenylated Flavonoids with Selective Toxicity against Human Cancers. (2023). MDPI. Retrieved from [Link]
-
Cytotoxicity of Halogenated Tyrosyl Compounds, an Emerging Class of Disinfection Byproducts. (2020). PubMed. Retrieved from [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]
-
Mechanism of action of toxic halogenated aromatics. (1984). PubMed Central. Retrieved from [Link]
-
Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (2017). PubMed Central. Retrieved from [Link]
-
IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. (2024). Farmacia Journal. Retrieved from [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. Retrieved from [Link]
-
Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. (2023). PubMed Central. Retrieved from [Link]
Sources
- 1. Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of Ethyl 3,5-dibromo-4-hydroxybenzoate
For the modern researcher, scientist, and drug development professional, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Ethyl 3,5-dibromo-4-hydroxybenzoate, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Analysis and Risk Assessment: Understanding the Compound
Ethyl 3,5-dibromo-4-hydroxybenzoate is a halogenated aromatic compound. The presence of bromine atoms on the benzene ring and the ester functionality dictates its reactivity and toxicological profile. A thorough understanding of its inherent hazards is the foundation of safe handling.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3][4][5] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][2][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][3][5] |
The "Warning" signal word is associated with this compound.[2][5] These classifications necessitate a stringent approach to personal protective equipment and engineering controls to prevent contact and inhalation.
The Core of Protection: A Multi-Layered PPE Strategy
The selection of Personal Protective Equipment (PPE) is not merely about donning gear; it's about creating a barrier between you and the potential hazard. For Ethyl 3,5-dibromo-4-hydroxybenzoate, a multi-layered approach is essential.
Hand Protection: Your First Line of Defense
-
Protocol: Double-gloving is mandatory.[6]
-
Inner Layer: Nitrile gloves provide a comfortable and dexterous primary barrier.
-
Outer Layer: Chemical-resistant gloves, such as butyl rubber or neoprene, should be worn over the nitrile gloves.[6] This provides robust protection against potential splashes and permeation.
-
-
The Rationale: The dual-glove system mitigates the risk of exposure from a single point of failure. Should the outer glove be compromised, the inner glove provides temporary protection while you retreat to a safe area to replace the damaged outer layer. Always inspect gloves for any signs of degradation or puncture before use.[4]
Eye and Face Protection: Shielding Against the Unseen
-
Protocol:
-
The Rationale: The eyes are particularly vulnerable to chemical insults. The H319 classification ("Causes serious eye irritation") underscores the critical need for comprehensive eye and face protection. Standard safety glasses do not provide a sufficient seal against splashes and are therefore inadequate.
Body Protection: Minimizing Dermal Exposure
-
Protocol:
-
A flame-resistant lab coat is the minimum requirement for all handling procedures.
-
For tasks with a significant risk of spillage, a chemical-resistant apron or disposable coverall should be worn over the lab coat.[6]
-
-
The Rationale: The H315 classification ("Causes skin irritation") highlights the importance of preventing dermal contact. Contaminated clothing should be removed immediately and decontaminated before reuse.[1][4]
Respiratory Protection: An Essential Safeguard
-
Protocol:
-
All handling of solid Ethyl 3,5-dibromo-4-hydroxybenzoate should be conducted within a certified chemical fume hood to minimize the inhalation of dust particles.[6]
-
If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with a particulate filter is required.[7][8]
-
-
The Rationale: The H335 classification ("May cause respiratory irritation") indicates that the compound can be harmful if inhaled. Engineering controls like a fume hood are the primary means of mitigating this risk. Respiratory protection serves as a crucial secondary line of defense.
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to ensuring safety and maintaining the integrity of your research.
Receiving and Storage
-
Protocol:
-
The Rationale: Proper storage conditions prevent the degradation of the compound and minimize the risk of accidental release. Separation from incompatible materials is crucial to avoid potentially hazardous reactions.
Handling and Experimental Workflow
The following diagram outlines the standard workflow for handling Ethyl 3,5-dibromo-4-hydroxybenzoate:
Spill Response
-
Protocol:
-
Evacuate the immediate area.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for disposal.
-
Clean the spill area with soap and water.[8]
-
Ventilate the area.
-
-
The Rationale: A prompt and correct response to a spill is crucial to prevent the spread of contamination and minimize exposure.
Disposal Plan: Responsible Stewardship
-
Protocol:
-
All waste containing Ethyl 3,5-dibromo-4-hydroxybenzoate, including contaminated PPE and absorbent materials, must be considered hazardous waste.
-
Dispose of the waste in sealed, clearly labeled containers.
-
Arrange for disposal by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][8]
-
-
The Rationale: Improper disposal can lead to environmental contamination and potential harm to human health. Adherence to regulatory guidelines is non-negotiable.
By integrating these principles and procedures into your daily laboratory practice, you can confidently and safely handle Ethyl 3,5-dibromo-4-hydroxybenzoate, ensuring the well-being of yourself and your colleagues while advancing your scientific endeavors.
References
-
Methyl 3,5-dibromo-4-hydroxybenzoate. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Safety Data Sheet: Ethyl 4-hydroxybenzoate. (2019). Chemos GmbH & Co.KG. Retrieved January 26, 2026, from [Link]
-
ETHYL 4- HYDROXY BENZOATE EXTRA PURE MSDS. (2017). Loba Chemie. Retrieved January 26, 2026, from [Link]
-
Material Safety Data Sheet - Ethyl 4-Hydroxybenzoate, 99%. (n.d.). Cole-Parmer. Retrieved January 26, 2026, from [Link]
-
Safety Data Sheet: 4-Hydroxybenzoic acid ethyl ester. (2021). Carl ROTH. Retrieved January 26, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. lobachemie.com [lobachemie.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. extrasynthese.com [extrasynthese.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
